N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide
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Overview
Description
N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a substituted phenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of adamantane-1-carboxylic acid with a suitable amine derivative, such as 3-chloro-4-fluoroaniline, under carbodiimide coupling conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid adamantane core.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the adamantane core enhances the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar substituents on the phenyl ring but has a different core structure.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Contains similar phenyl substituents but differs in the overall molecular framework.
Uniqueness
N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it a valuable scaffold for the development of compounds with enhanced binding properties and stability.
Properties
CAS No. |
5626-95-9 |
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Molecular Formula |
C19H22ClFN2O2 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22ClFN2O2/c20-15-6-14(1-2-16(15)21)23-17(24)10-22-18(25)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H,22,25)(H,23,24) |
InChI Key |
RQMRTPKEMWVSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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